N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide
Description
N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals, combined with a pyrazole ring, which is often found in bioactive molecules.
Properties
IUPAC Name |
N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-2-22-14-5-3-4-12-15(14)11(10-18-12)6-8-17-16(21)13-7-9-19-20-13/h3-5,7,9-10,18H,2,6,8H2,1H3,(H,17,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIFZTADKJGZEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1C(=CN2)CCNC(=O)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Ethylation: The indole derivative is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.
Coupling Reaction: Finally, the indole and pyrazole moieties are coupled together using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar biological activities.
N-[2-(1H-Indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: A compound with a similar structure but different substituents.
Uniqueness
N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide is unique due to its specific combination of an indole moiety with a pyrazole ring, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
